5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine
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Overview
Description
5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine: is a heterocyclic compound with the molecular formula C10H10FN . This compound features a cyclopenta[c]pyridine core structure, which is a fused ring system containing both a cyclopentane and a pyridine ring. The presence of an ethyl group at the 5-position and a fluorine atom at the 1-position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: This compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. It serves as a lead compound in drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and specialty materials. It is also employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
- 5-ethyl-1-chloro-7H-cyclopenta[c]pyridine
- 5-ethyl-1-bromo-7H-cyclopenta[c]pyridine
- 5-ethyl-1-iodo-7H-cyclopenta[c]pyridine
Uniqueness: The presence of the fluorine atom in 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it distinct from its halogenated analogs and contribute to its potential as a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H10FN/c1-2-7-3-4-9-8(7)5-6-12-10(9)11/h3,5-6H,2,4H2,1H3 |
InChI Key |
BUZUSINGYUABQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC2=C1C=CN=C2F |
Origin of Product |
United States |
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